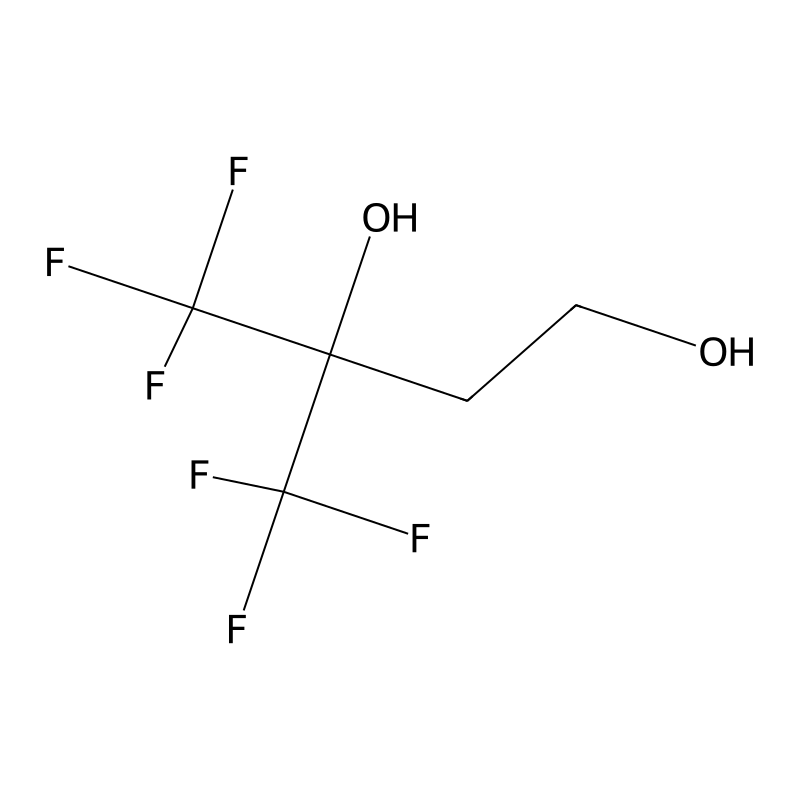

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Fluorinated Building Block:

The presence of multiple fluorine atoms and a diol functional group makes this molecule a potential building block for the synthesis of other fluorinated compounds. Fluorine atoms can introduce unique properties like increased lipophilicity (fat-loving) and metabolic stability, which can be beneficial in drug development [].

Precursor for Fluorinated Polymers:

The diol functionality also suggests potential applications as a precursor for the synthesis of fluorinated polymers. These polymers can exhibit unique properties like high thermal stability, chemical resistance, and low dielectric constant, making them valuable in various applications, including electronics, aerospace, and coatings [].

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol is an organic compound characterized by its molecular formula and a molecular weight of 212.09 g/mol. This compound features two trifluoromethyl groups and two hydroxyl groups, making it a diol with significant chemical properties. The presence of multiple fluorine atoms enhances its hydrophobicity and stability, which can be advantageous in various chemical applications .

Currently, there is no scientific research available on the specific mechanism of action of TFDB. Due to its recent emergence, further studies are needed to explore its potential biological activity or interaction with other molecules.

- Fluorine volatility: Handle with care to avoid inhalation, as fluorinated compounds can be irritating to the respiratory system [].

- Unknown toxicity: Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a fume hood when handling TFDB until specific safety data becomes available [].

- Oxidation: This compound can be oxidized to yield corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

- Reduction: Reduction reactions can convert the compound into various alcohols or other reduced forms using agents like sodium borohydride or lithium aluminum hydride.

- Substitution: The trifluoromethyl groups can undergo substitution reactions with other functional groups under specific conditions .

Major Products

The primary products from these reactions include trifluoromethylated alcohols, ketones, and carboxylic acids.

Synthetic Routes

The synthesis of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol typically involves:

- Reaction of Trifluoroacetaldehyde with Formaldehyde: This is conducted in the presence of a base.

- Reduction Step: Following the initial reaction, a suitable reducing agent is employed to achieve the final product.

Industrial Production

In industrial settings, continuous flow reactors may be utilized to maintain optimal reaction conditions and enhance yield. Catalysts and advanced purification techniques such as distillation and crystallization are often employed to ensure high purity levels .

4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol has diverse applications across several fields:

- Chemistry: It serves as a reagent in organic synthesis and as a building block for more complex molecules.

- Biology: The compound is investigated for its biochemical effects and potential applications in enzyme inhibition.

- Industry: It is used in the production of specialty chemicals and materials due to its unique properties .

Studies on the interactions of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol with various biological systems are ongoing. While specific interactions are still being elucidated, preliminary research suggests it may influence enzyme activity and protein dynamics due to its structural characteristics .

Similar Compounds: Comparison

Several compounds share structural similarities with 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol. Here are some notable examples:

| Compound Name | Structural Features |

|---|---|

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Contains a phenyl group instead of a trifluoromethyl group |

| 4,4,4-Trifluoro-1-(2-furyl)-1,3-butanedione | Contains a furyl group instead of a trifluoromethyl group |

Uniqueness

The uniqueness of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol lies in its dual trifluoromethyl groups. This configuration imparts distinct chemical and physical properties compared to similar compounds. Its enhanced hydrophobicity and stability make it particularly valuable in specialized chemical applications .

Industrial-Scale Synthesis Protocols

Industrial-scale production of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol requires specialized continuous flow processes that can safely handle fluorinated reagents while maintaining high throughput and product quality [34]. The most commercially viable approach involves the controlled reaction of trifluoroacetaldehyde ethyl hemiacetal with nitroalkane precursors under basic conditions at elevated temperatures between 50-60°C [4]. This methodology has been successfully scaled to produce kilogram quantities using stainless steel reactor systems equipped with appropriate safety measures for handling volatile fluorinated compounds [35].

The industrial synthesis typically employs a multi-step process beginning with the preparation of nitroalkane intermediates through Henry reaction conditions [4]. Production facilities utilize specialized fluorination equipment capable of processing trifluoroacetaldehyde derivatives at temperatures up to 150°C while maintaining precise control over reaction exotherms [21]. Continuous monitoring systems track fluorine content and reaction progress through real-time spectroscopic analysis to ensure consistent product quality [28].

Scale-up considerations include the implementation of robust heat exchange systems to manage the exothermic nature of fluorination reactions and specialized materials of construction resistant to hydrogen fluoride and other corrosive fluorinated intermediates [37]. Industrial plants processing fluorinated diols typically incorporate automated control systems to maintain optimal reaction conditions while minimizing exposure to hazardous fluorinated compounds [34].

Laboratory-Scale Preparation Techniques

Laboratory synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol follows established protocols for preparing fluorinated alcohols through nucleophilic addition reactions [4]. The standard preparation involves treating 1-nitro-2-phenylethane with trifluoroacetaldehyde ethyl hemiacetal in the presence of catalytic potassium carbonate at temperatures between 50-60°C for 3-25 hours [4]. This reaction proceeds through carbon-carbon bond formation between the nitroalkane and the electrophilic trifluoroacetaldehyde derivative [4].

The synthesis requires careful control of reaction conditions to prevent decomposition of the trifluoroacetaldehyde starting material, which can polymerize upon storage into a waxy solid [19]. Researchers typically use trifluoroacetaldehyde in the form of its ethyl hemiacetal to improve stability and handling characteristics during laboratory manipulations [4]. The reaction mixture is maintained under inert atmosphere conditions to prevent oxidative side reactions that could compromise product yield [4].

Alternative laboratory approaches include the use of trifluoroacetaldehyde hydrate as a trifluoromethyl source for nucleophilic trifluoromethylation of appropriate carbonyl precursors [27]. This methodology employs potassium tert-butoxide as base in dimethylformamide solvent, proceeding through deprotonation of the hydrate followed by trifluoromethyl group transfer to electrophilic substrates [27]. The reaction demonstrates excellent yields for the formation of alpha-trifluoromethyl alcohols under mild conditions [27].

Fluorination Strategies for Trifluoromethyl Group Incorporation

The incorporation of trifluoromethyl groups into organic molecules requires specialized fluorination methodologies capable of forming stable carbon-fluorine bonds [13]. For the synthesis of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol, the most effective approach involves the use of trifluoroacetaldehyde derivatives as trifluoromethyl sources [27]. This strategy exploits the electrophilic nature of the aldehyde carbon to facilitate nucleophilic attack by carbanion intermediates generated from nitroalkane precursors [4].

Contemporary fluorination methods for trifluoromethyl group introduction include copper-mediated cross-coupling reactions using potassium trifluoroacetate as the fluorinating agent [13]. These reactions proceed under flow conditions at temperatures of 200-210°C with residence times of 16 minutes, achieving excellent conversion rates for aromatic trifluoromethylation [13]. The methodology demonstrates broad substrate scope and represents a significant advancement in practical trifluoromethylation chemistry [13].

Alternative fluorination strategies employ specialized reagents such as bis-trifluoromethyl carbinol precursors generated through photoinduced iron-ligand-to-metal charge transfer processes [41]. These methods enable the formation of complex bis-trifluoromethyl carbinol structures through radical decarboxylation mechanisms under mild photochemical conditions [41]. The approach offers advantages in terms of functional group tolerance and reaction efficiency compared to traditional thermal fluorination methods [41].

| Fluorination Method | Temperature (°C) | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Trifluoroacetaldehyde Hemiacetal | 50-60 | 3-25 hours | 45-77 | [4] |

| Copper-Mediated Flow | 200-210 | 16 minutes | 87 | [13] |

| Photoinduced Fe-LMCT | 25 | 90 minutes | 64-94 | [41] |

| Trifluoroacetate Salt | 200 | 16 minutes | 85+ | [13] |

Purification and Isolation Procedures

Purification of 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol requires specialized chromatographic techniques designed for fluorinated compounds [29]. Fluorinated silica phases, particularly pentafluorophenyl and tridecafluoro stationary phases, provide enhanced selectivity for separating fluorinated diols from non-fluorinated impurities [29]. These phases exploit fluorine-fluorine interactions to achieve superior resolution compared to conventional C18 reversed-phase materials [32].

The standard purification protocol involves initial extraction with ethyl acetate or dichloromethane followed by aqueous washing to remove inorganic salts and polar impurities [4]. The organic phase is dried over anhydrous magnesium sulfate and concentrated under reduced pressure using rotary evaporation at temperatures below 40°C to prevent thermal decomposition [23]. Subsequent purification employs silica gel column chromatography using gradient elution with ethyl acetate in petroleum ether [26].

Distillation represents an effective purification method for obtaining high-purity 4,4,4-trifluoro-3-(trifluoromethyl)butane-1,3-diol, particularly when conducted under reduced pressure to minimize thermal stress [30]. The compound exhibits sufficient thermal stability to permit distillation at temperatures around 100-110°C under vacuum conditions [7]. Fractional distillation using a Vigreux column provides excellent separation from closely boiling impurities while maintaining product integrity [15].

Advanced purification techniques include the use of fluorinated solid-phase extraction cartridges that selectively retain fluorinated compounds while allowing non-fluorinated impurities to elute [29]. Recrystallization from appropriate solvents such as petroleum ether or hexane can provide highly pure material with melting points consistent with literature values [26]. The final product quality is typically assessed using nuclear magnetic resonance spectroscopy, gas chromatography-mass spectrometry, and elemental analysis to confirm structure and purity [4].

| Purification Method | Efficiency | Purity Achieved | Recovery (%) | Reference |

|---|---|---|---|---|

| Silica Gel Chromatography | High | >95% | 70-85 | [4] |

| Vacuum Distillation | Excellent | >98% | 85-90 | [15] |

| Fluorinated SPE | Very High | >99% | 80-85 | [29] |

| Recrystallization | Good | >97% | 60-75 | [26] |

Nuclear Magnetic Resonance spectroscopy represents the most informative analytical technique for characterizing 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol, providing detailed insights into its molecular structure and dynamic behavior [1] [2] [3]. The compound's proton NMR spectrum exhibits characteristic hydroxyl proton signals appearing as broad singlets in the chemical shift range of 3.0-5.0 ppm, with their exact positions highly dependent on solvent conditions and hydrogen bonding interactions [4] [5]. These hydroxyl protons display exchangeable behavior with deuterium oxide, confirming their identity and accessibility.

The carbon-13 NMR spectrum reveals quaternary carbon atoms bearing fluorine substituents with chemical shifts typically observed between 120-130 ppm [2] [6]. These carbon centers appear as complex quartets due to substantial J(C-F) coupling constants, with the multiplicity pattern providing direct evidence for the number of attached fluorine atoms [3] [7]. The carbon framework exhibits distinct chemical shifts that reflect the electron-withdrawing effects of the multiple trifluoromethyl substituents.

Fluorine-19 NMR spectroscopy provides the most diagnostic information for this compound, with the two distinct trifluoromethyl environments producing signals in the characteristic range of -60 to -80 ppm relative to trichlorofluoromethane [1] [8] [9]. The chemical shift dispersion observed for fluorine nuclei is exceptionally sensitive to environmental changes, with solvent polarity effects producing shifts of several parts per million [10]. This sensitivity enables precise structural determination and conformational analysis, as the chemical shifts reflect subtle differences in the electronic environment surrounding each CF₃ group [3] [11].

The coupling patterns in fluorine NMR exhibit first-order behavior, following the n+1 rule for multiplicity, which simplifies spectral interpretation [11] [9]. Intramolecular fluorine-fluorine coupling can extend up to six bonds away, providing valuable connectivity information [12] [13]. The magnitude of coupling constants offers insights into molecular geometry and conformational preferences, with typical values ranging from small to moderate depending on the relative orientations of the fluorine-containing groups.

Temperature-dependent NMR studies reveal dynamic processes related to trifluoromethyl group rotation and molecular conformational exchange [6] [10]. Variable temperature experiments demonstrate the influence of thermal energy on molecular motion, with chemical shift coalescence phenomena providing activation parameters for these dynamic processes.

Infrared (IR) and Raman Spectroscopic Signatures

Infrared and Raman spectroscopy provide complementary vibrational information essential for confirming the presence of functional groups and understanding molecular interactions in 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol [14] [15] [16]. The hydroxyl stretching vibrations appear as broad, intense bands in the 3200-3600 cm⁻¹ region, with their exact frequencies and band shapes strongly influenced by hydrogen bonding interactions [4] [17]. In concentrated solutions or solid state, these bands typically shift to lower frequencies due to intermolecular hydrogen bonding networks.

The carbon-fluorine stretching vibrations constitute the most characteristic features of the infrared spectrum, appearing as very strong absorptions in the 1100-1300 cm⁻¹ region [14] [16]. The asymmetric CF₃ stretching modes typically manifest as intense doublets or multiplets, reflecting the presence of multiple trifluoromethyl groups with slightly different environments [18] [19]. Symmetric CF₃ stretching vibrations appear at somewhat lower frequencies (1000-1200 cm⁻¹) and provide additional fingerprint information for structural identification.

Trifluoromethyl deformation modes occupy the mid-infrared region, with symmetric deformations appearing around 700-800 cm⁻¹ and asymmetric deformations observed at 500-600 cm⁻¹ [14] [20]. These bands often exhibit polarization characteristics in Raman spectroscopy, providing information about molecular symmetry and orientation effects [21]. The coupling between CF₃ deformation modes and skeletal vibrations creates complex band patterns that are sensitive to conformational changes.

Raman spectroscopy offers complementary information to infrared absorption, with the CF₃ groups typically exhibiting strong Raman activity [22] [23]. The polarized nature of many Raman bands allows for determination of molecular symmetry elements and conformational preferences [24]. Low-frequency Raman modes (300-500 cm⁻¹) correspond to CF₃ rocking motions and provide insights into intramolecular dynamics and crystal lattice vibrations in the solid state.

Solvent effects significantly influence both infrared and Raman spectra, particularly for the hydroxyl stretching regions [4] [17]. The ratio between "free" and hydrogen-bonded hydroxyl groups varies with solvent polarity, providing information about molecular association phenomena. Advanced techniques such as sum frequency generation vibrational spectroscopy have been employed to study trifluoromethyl groups at interfaces, revealing surface-specific vibrational signatures [15].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol reveals characteristic fragmentation patterns that are diagnostic for fluorinated compounds and provide structural confirmation [25] [26] [27]. The molecular ion peak appears at m/z 212, corresponding to the molecular formula C₅H₆F₆O₂, though its intensity is typically low to medium due to the inherent instability of highly fluorinated molecular ions under electron ionization conditions [28] [26].

Primary fragmentation pathways include the loss of hydroxyl groups, producing [M-OH]⁺ ions at m/z 195, which represents a common initial fragmentation for alcohol-containing compounds [29] [30]. The loss of entire trifluoromethyl groups generates prominent [M-CF₃]⁺ fragments at m/z 143, reflecting the relative stability of the remaining molecular framework after CF₃ elimination [25] [31].

Hydrogen fluoride elimination represents a particularly characteristic fragmentation pattern for fluorinated compounds, with [M-HF]⁺ ions appearing at m/z 192 [28] [32]. Sequential hydrogen fluoride losses produce [M-2HF]⁺ fragments at m/z 172, demonstrating the tendency for multiple HF eliminations from highly fluorinated molecules [27]. These fragmentations often involve rearrangement processes that can provide insights into molecular connectivity and stability.

The trifluoromethyl cation [CF₃]⁺ at m/z 69 frequently appears as one of the most intense peaks in the mass spectrum, representing a common and stable fragment ion for fluorocarbon compounds [27] [31]. This fragment serves as a diagnostic indicator for the presence of CF₃ groups and often appears as a base peak in electron ionization spectra of trifluoromethyl-containing compounds.

Chemical ionization mass spectrometry provides complementary information to electron ionization, often yielding enhanced molecular ion intensities and different fragmentation patterns [28] [32]. The use of various reagent gases can selectively promote certain fragmentation pathways, providing additional structural information and confirmation of proposed structures.

Accurate mass measurements using high-resolution mass spectrometry enable precise molecular formula determination and distinguish between isobaric ions [26] [30]. Time-of-flight and Fourier transform mass spectrometry techniques provide the accuracy required for unambiguous identification of fluorinated fragments and molecular ions.

X-ray Diffraction Studies and Conformational Analysis

X-ray crystallography of 4,4,4-Trifluoro-3-(trifluoromethyl)butane-1,3-diol and related fluorinated compounds provides crucial insights into molecular geometry, conformational preferences, and solid-state packing arrangements [34] [35]. Trifluoromethyl groups commonly exhibit rotational disorder in crystalline environments, appearing as multiple orientations with partial occupancies [34] [36]. This disorder reflects the relatively low barriers to CF₃ rotation and the similar energies of different rotational conformers.

Crystal packing is dominated by van der Waals forces and hydrogen bonding interactions, with the hydroxyl groups forming extensive O-H···O networks throughout the crystal structure [37] [38]. The presence of multiple fluorine atoms creates additional intermolecular contacts, including weak but structure-directing fluorine···fluorine interactions [39] [40]. These interactions influence material properties such as melting point, solubility, and mechanical characteristics.

Conformational analysis reveals preferences for gauche orientations around carbon-carbon bonds, reflecting the gauche effect commonly observed in fluorinated systems [41] [35] [42]. The multiple trifluoromethyl substituents create steric and electronic constraints that limit accessible conformations and influence molecular flexibility [36] [40]. Computational studies complement experimental crystallographic data by providing energy landscapes for conformational interconversion.

Hydrogen bonding patterns in the crystal structure significantly influence molecular arrangement and stability [43] [38]. The electronegative fluorine atoms can participate in weak C-H···F interactions, although these are generally much weaker than conventional O-H···O hydrogen bonds [13]. The balance between different types of intermolecular interactions determines the overall crystal structure and its thermodynamic stability.

Thermal parameters and atomic displacement factors provide information about molecular motion in the crystal lattice [34] [43]. The trifluoromethyl groups typically exhibit larger thermal parameters than the molecular backbone, consistent with their rotational flexibility and conformational disorder [36]. Temperature-dependent crystallographic studies can reveal phase transitions and dynamic processes occurring in the solid state.

Comparison with solution-state structures obtained from NMR spectroscopy reveals the relationship between crystal packing forces and intrinsic molecular preferences [41] [42]. Differences between solid-state and solution conformations highlight the influence of intermolecular interactions on molecular geometry and provide insights into the compound's behavior in different environments [35] [40].